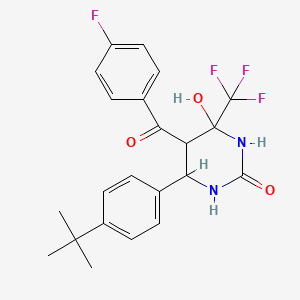![molecular formula C31H34N4O7 B11622654 Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622654.png)
Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-甲氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二异丙酯是一种结构独特的复杂有机化合物,结合了多种官能团。
准备方法
合成路线和反应条件
4-[3-(4-甲氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二异丙酯的合成通常涉及多步有机反应。 一种常用的方法包括铃木-宫浦偶联反应,该反应广泛用于形成碳-碳键 。该反应涉及在温和且对官能团耐受的条件下使用硼试剂和钯催化剂。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 已探索过诸如微波辅助合成和使用草酸等环境友好型催化剂等技术,以提高效率并减少环境影响 。
化学反应分析
反应类型
4-[3-(4-甲氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二异丙酯会发生各种化学反应,包括:
氧化: 该反应可通过高锰酸钾或三氧化铬等试剂促进。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
取代: 亲核取代反应可能会发生,尤其是在硝基和甲氧基上。
常见试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 在碱性条件下的胺或硫醇等亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会生成相应的羧酸,而还原可能会生成胺或醇。
科学研究应用
4-[3-(4-甲氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二异丙酯具有多种科学研究应用:
化学: 用作有机合成的构件,并用作各种化学反应的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医药: 研究其潜在的治疗作用,特别是在治疗涉及氧化应激和炎症的疾病方面。
工业: 用于开发新材料,并用作合成复杂分子的前体.
作用机制
4-[3-(4-甲氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二异丙酯的作用机制涉及其与特定分子靶标和途径的相互作用。 该化合物可能通过以下方式发挥其作用:
抑制酶: 例如参与氧化应激途径的酶。
调节信号通路: 影响细胞过程,如炎症和凋亡。
结合受体: 与特定受体相互作用以引发生物反应。
相似化合物的比较
类似化合物
独特性
4-[3-(4-甲氧基-3-硝基苯基)-1-苯基-1H-吡唑-4-基]-2,6-二甲基-1,4-二氢-3,5-吡啶二羧酸二异丙酯的独特性在于其官能团的特定组合,赋予了其独特的化学和生物学特性。
属性
分子式 |
C31H34N4O7 |
|---|---|
分子量 |
574.6 g/mol |
IUPAC 名称 |
dipropan-2-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C31H34N4O7/c1-17(2)41-30(36)26-19(5)32-20(6)27(31(37)42-18(3)4)28(26)23-16-34(22-11-9-8-10-12-22)33-29(23)21-13-14-25(40-7)24(15-21)35(38)39/h8-18,28,32H,1-7H3 |
InChI 键 |
WEQKCFSFSYTRGZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(3-bromophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11622575.png)
![1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622579.png)
![1-{[3-(Diethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622592.png)
![2-[(4-Amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B11622601.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622609.png)
![(2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11622616.png)
![Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622620.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11622639.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622644.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622652.png)
![6-Amino-3-methyl-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622653.png)
![3,5-bis(prop-2-en-1-yl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622659.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622663.png)
